![molecular formula C7H5BrClNO B2535763 2-溴呋喃[3,2-b]吡啶盐酸盐 CAS No. 2126162-72-7](/img/structure/B2535763.png)
2-溴呋喃[3,2-b]吡啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromofuro[3,2-b]pyridine hydrochloride is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is a derivative of furo[3,2-b]pyridine, which is a fused heterocyclic compound containing both furan and pyridine rings. The bromine atom is attached to the furan ring, and the compound is in its hydrochloride salt form, which enhances its solubility in water.
科学研究应用
2-Bromofuro[3,2-b]pyridine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in studying the interactions of furo[3,2-b]pyridine derivatives with biological targets.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromofuro[3,2-b]pyridine hydrochloride typically involves the bromination of furo[3,2-b]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 2-Bromofuro[3,2-b]pyridine hydrochloride may involve large-scale bromination reactors with controlled temperature and pressure conditions. The use of automated systems for the addition of brominating agents and solvents ensures consistency and efficiency in the production process. The final product is then purified through crystallization or recrystallization techniques to obtain the hydrochloride salt.
化学反应分析
Types of Reactions
2-Bromofuro[3,2-b]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted furo[3,2-b]pyridine derivatives.
Oxidation Reactions: Products include furan-2,3-dione derivatives.
Reduction Reactions: Products include dihydropyridine derivatives.
作用机制
The mechanism of action of 2-Bromofuro[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the furan ring can form hydrogen bonds and π-π interactions with the target proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into the active sites of enzymes or receptors, thereby influencing their function.
相似化合物的比较
Similar Compounds
Furo[3,2-b]pyridine: The parent compound without the bromine atom.
2-Chlorofuro[3,2-b]pyridine: A similar compound with a chlorine atom instead of bromine.
2-Iodofuro[3,2-b]pyridine: A similar compound with an iodine atom instead of bromine.
Uniqueness
2-Bromofuro[3,2-b]pyridine hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo counterparts. The hydrochloride salt form also improves its solubility in water, making it more suitable for biological and medicinal applications.
属性
IUPAC Name |
2-bromofuro[3,2-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO.ClH/c8-7-4-5-6(10-7)2-1-3-9-5;/h1-4H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTBMLDJADVPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)Br)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126162-72-7 |
Source


|
| Record name | 2-bromofuro[3,2-b]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
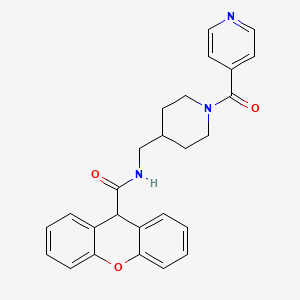
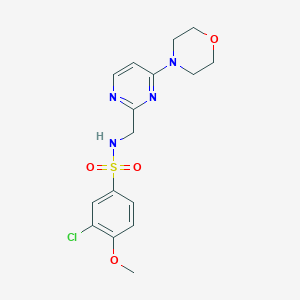
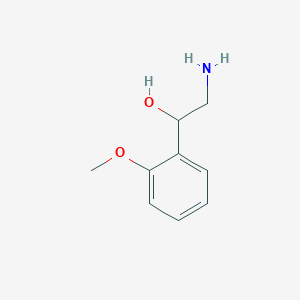
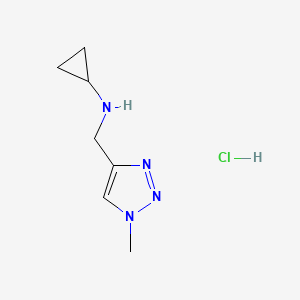
![ethyl 2-[(2Z)-6-bromo-2-(cyclopropanecarbonylimino)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2535687.png)

![2-({2-Phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535690.png)
![8-{[1-(2-chlorobenzoyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2535693.png)


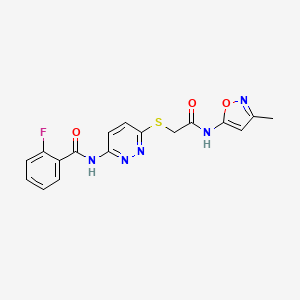
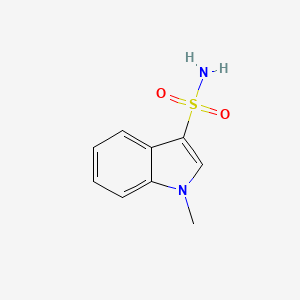
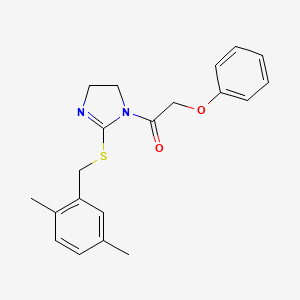
![5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2535702.png)
